molecular formula C7H11N3 B12545228 1-(3R)-3-Pyrrolidinyl-1H-imidazole CAS No. 153836-67-0

1-(3R)-3-Pyrrolidinyl-1H-imidazole

Cat. No.: B12545228
CAS No.: 153836-67-0
M. Wt: 137.18 g/mol
InChI Key: WHQNOBWFVDSYOK-SSDOTTSWSA-N
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Description

1-(3R)-3-Pyrrolidinyl-1H-imidazole is a heterocyclic compound that features both pyrrolidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3R)-3-Pyrrolidinyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of an imidazole derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3R)-3-Pyrrolidinyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(3R)-3-Pyrrolidinyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3R)-3-Pyrrolidinyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Pyrrolizine: A fused bicyclic structure containing both pyrrolidine and imidazole rings.

Uniqueness: 1-(3R)-3-Pyrrolidinyl-1H-imidazole is unique due to its specific stereochemistry and the combination of pyrrolidine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

153836-67-0

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]imidazole

InChI

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2/t7-/m1/s1

InChI Key

WHQNOBWFVDSYOK-SSDOTTSWSA-N

Isomeric SMILES

C1CNC[C@@H]1N2C=CN=C2

Canonical SMILES

C1CNCC1N2C=CN=C2

Origin of Product

United States

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